molecular formula C22H45NO B14266604 N-(Propan-2-yl)nonadecanamide CAS No. 189939-64-8

N-(Propan-2-yl)nonadecanamide

Cat. No.: B14266604
CAS No.: 189939-64-8
M. Wt: 339.6 g/mol
InChI Key: LTOAZHRADZAFED-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)nonadecanamide is an organic compound belonging to the class of amides It is characterized by the presence of a long carbon chain (nonadecane) attached to an amide group, with an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Propan-2-yl)nonadecanamide can be synthesized through several methods. One common approach involves the reaction of nonadecanoic acid with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of phase transfer catalysts, such as tetrabutylammonium bromide, can enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(Propan-2-yl)nonadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Propan-2-yl)nonadecanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)nonadecanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(Propan-2-yl)propanamide
  • N-(Propan-2-yl)hexadecanamide
  • N-(Propan-2-yl)octadecanamide

Uniqueness

N-(Propan-2-yl)nonadecanamide is unique due to its long carbon chain, which imparts distinct physical and chemical properties. This structural feature can influence its solubility, melting point, and reactivity compared to shorter-chain analogs .

Properties

CAS No.

189939-64-8

Molecular Formula

C22H45NO

Molecular Weight

339.6 g/mol

IUPAC Name

N-propan-2-ylnonadecanamide

InChI

InChI=1S/C22H45NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)23-21(2)3/h21H,4-20H2,1-3H3,(H,23,24)

InChI Key

LTOAZHRADZAFED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)NC(C)C

Origin of Product

United States

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